REACTION_CXSMILES
|
B(Br)(Br)Br.[NH:5]([C:12]1[N:17]=[C:16]([CH2:18][O:19]C)[CH:15]=[C:14]([CH3:21])[N:13]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>ClCCl>[NH:5]([C:12]1[N:17]=[C:16]([CH2:18][OH:19])[CH:15]=[C:14]([CH3:21])[N:13]=1)[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
N(C1=CC=CC=C1)C1=NC(=CC(=N1)COC)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After completion of the dropwise addition
|
Type
|
CUSTOM
|
Details
|
the coolant was removed
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured into water gradually
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The solid residue was recrystallized from ethanol-hexane
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
N(C1=CC=CC=C1)C1=NC(=CC(=N1)CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |